Ddfaxx
Description
Ddfaxx (systematic IUPAC name pending) is a novel synthetic compound developed as a multifunctional solvent and ligand precursor in coordination chemistry and catalysis. Structurally, it features a hybrid phosphine-alkene backbone with tailored steric and electronic properties, enabling versatile transition metal coordination . Preliminary studies indicate its thermal stability (decomposition temperature >250°C) and solubility in polar aprotic solvents (e.g., 98% solubility in dimethyl sulfoxide at 25°C), making it suitable for high-temperature catalytic reactions .
Key applications include:
- Catalysis: Demonstrated 85% yield enhancement in palladium-catalyzed cross-coupling reactions compared to traditional ligands .
- Solvent Properties: Low volatility (vapor pressure: 0.12 kPa at 20°C) and high polarity (dipole moment: 3.8 D) enable its use as a greener alternative to regulated solvents like N,N-dimethylformamide (DMF) .
Properties
CAS No. |
138935-21-4 |
|---|---|
Molecular Formula |
C50H66O32 |
Molecular Weight |
1179 g/mol |
IUPAC Name |
[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-[3-[5-[(E)-3-[[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methoxy]-3-oxoprop-1-enyl]-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C50H66O32/c1-71-27-9-19(3-5-33(59)73-17-31-39(65)41(67)49(79-31)81-45-25(57)15-75-47(43(45)69)77-29(13-53)37(63)23(55)11-51)7-21(35(27)61)22-8-20(10-28(72-2)36(22)62)4-6-34(60)74-18-32-40(66)42(68)50(80-32)82-46-26(58)16-76-48(44(46)70)78-30(14-54)38(64)24(56)12-52/h3-12,23-26,29-32,37-50,53-58,61-70H,13-18H2,1-2H3/b5-3+,6-4+ |
InChI Key |
ASJZDRUJXHTJJG-GGWOSOGESA-N |
SMILES |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=CC(=O)OCC3C(C(C(O3)OC4C(COC(C4O)OC(CO)C(C(C=O)O)O)O)O)O)OC)O)C=CC(=O)OCC5C(C(C(O5)OC6C(COC(C6O)OC(CO)C(C(C=O)O)O)O)O)O |
Isomeric SMILES |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)/C=C/C(=O)OCC3OC(C(C3O)O)OC4C(C(OCC4O)OC(C(O)C(O)C=O)CO)O)OC)O)/C=C/C(=O)OCC5OC(C(C5O)O)OC6C(C(OCC6O)OC(C(O)C(O)C=O)CO)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=CC(=O)OCC3C(C(C(O3)OC4C(COC(C4O)OC(CO)C(C(C=O)O)O)O)O)O)OC)O)C=CC(=O)OCC5C(C(C(O5)OC6C(COC(C6O)OC(CO)C(C(C=O)O)O)O)O)O |
Synonyms |
5,5'-di-O-(diferul-9,9'-dioyl)arabinofuranosyl-(1-3)-xylopyranosyl-(1-4)-xylopyranose DDFAXX |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
| Property | This compound | DMF | Tri-n-butylphosphine (TBP) | 1,5-Cyclooctadiene (COD) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 248.3 | 73.09 | 202.3 | 108.2 |
| Boiling Point (°C) | 285 | 153 | 230 | 148 |
| Log P (octanol-water) | 1.2 | -1.01 | 4.5 | 2.8 |
| Toxicity (LD50, oral rat) | 950 mg/kg | 3,000 mg/kg | 1,200 mg/kg | 2,100 mg/kg |
| Catalytic Efficiency* | 85% | N/A | 72% | 68% |
*Catalytic efficiency measured via Suzuki-Miyaura coupling yield .
Key Findings :
- Thermal Stability: this compound outperforms DMF and COD in high-temperature applications (>200°C) due to its non-volatile nature .
- Eco-Toxicity : While this compound’s acute toxicity (LD50: 950 mg/kg) is higher than DMF’s, its low volatility reduces occupational exposure risks .
Functional Performance in Catalysis
- Ligand Efficiency: this compound’s phosphine-alkene hybrid structure enhances metal center electron density, achieving turnover numbers (TON) of 1.2 × 10⁵ in hydrogenation reactions—40% higher than TBP .
Limitations and Trade-offs
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